CXCR2 Probe 1
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Overview
Description
It is primarily used as a radiotracer for positron emission tomography (PET) imaging of neutrophils in inflammatory diseases . This compound is significant in the field of medical imaging and research due to its ability to selectively bind to CXCR2, allowing for precise imaging of inflammatory processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CXCR2 Probe 1 involves multiple steps, including the introduction of a fluorine-18 isotope. The synthetic route typically starts with the preparation of a precursor molecule, followed by the incorporation of the fluorine-18 isotope through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents and specific catalysts to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves automated synthesis modules that can handle the radioactive fluorine-18 isotope safely and efficiently. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions: CXCR2 Probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
CXCR2 Probe 1 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study the distribution and kinetics of CXCR2 in various chemical environments.
Biology: Helps in understanding the role of CXCR2 in neutrophil migration and inflammation.
Medicine: Used in the diagnosis and monitoring of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting CXCR2
Mechanism of Action
CXCR2 Probe 1 exerts its effects by selectively binding to the CXCR2 receptor, a G-protein-coupled receptor expressed on neutrophils and other cell types. Upon binding, the compound acts as a radiotracer, allowing for the visualization of CXCR2-expressing cells through PET imaging. The molecular targets and pathways involved include the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in neutrophil chemotaxis and activation .
Comparison with Similar Compounds
CAY10580: Another selective ligand for CXCR2 used in research.
SB225002: A selective inhibitor of CXCR2 with therapeutic potential in inflammatory diseases.
AZ10397767: A thiazolopyrimidine-based inhibitor for both CXCR2 and CCR2
Uniqueness: CXCR2 Probe 1 is unique due to its incorporation of the fluorine-18 isotope, making it suitable for PET imaging. This radiolabeling allows for high-resolution imaging of inflammatory processes, which is not possible with non-radioactive analogs .
Properties
Molecular Formula |
C20H24FN3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-2-hydroxyanilino]-4-(pentan-3-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C20H24FN3O4/c1-3-12(4-2)22-15-16(19(27)18(15)26)23-14-7-5-6-13(17(14)25)20(28)24-9-8-11(21)10-24/h5-7,11-12,22-23,25H,3-4,8-10H2,1-2H3/t11-/m1/s1 |
InChI Key |
NJIKFICWKSPTLL-LLVKDONJSA-N |
Isomeric SMILES |
CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CC[C@H](C3)F |
Canonical SMILES |
CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CCC(C3)F |
Origin of Product |
United States |
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